molecular formula C12H26BNO2 B1429612 2-Octyl-1,3,6,2-dioxazaborocane CAS No. 96508-56-4

2-Octyl-1,3,6,2-dioxazaborocane

Cat. No.: B1429612
CAS No.: 96508-56-4
M. Wt: 227.15 g/mol
InChI Key: FIMPPRVTIAPGGM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Boron-Nitrogen Heterocyclic Chemistry

The journey into boron-nitrogen (BN) heterocycles is a fascinating story of scientific curiosity and discovery. The isoelectronic relationship between a boron-nitrogen bond and a carbon-carbon bond has been a foundational concept, suggesting that BN units could replace CC units in organic structures to create novel compounds with distinct properties. britannica.comnih.gov This principle led to the exploration of a wide array of BN-containing molecules, from simple borazines, often termed "inorganic benzene," to more complex polycyclic aromatic hydrocarbons where CC bonds are systematically replaced by BN bonds. britannica.comwikipedia.org

Early research in the mid-20th century laid the groundwork, with pioneering work on the synthesis and reactivity of various boron-nitrogen compounds. acs.org These initial studies revealed that the introduction of the polarized B-N bond fundamentally alters the electronic and steric properties of the parent organic molecule, opening up new avenues for research in materials science, catalysis, and medicinal chemistry. nih.gov Over the decades, the synthetic toolbox for creating and functionalizing these heterocycles has expanded significantly, allowing for the precise tuning of their properties for specific applications. nih.gov

Overview of Dioxazaborocane Ring Systems and Their Chemical Space

Dioxazaborocane ring systems represent a specific class of boron-nitrogen heterocycles characterized by an eight-membered ring containing two oxygen atoms, one nitrogen atom, and one boron atom. The general structure of a 1,3,6,2-dioxazaborocane involves a boron atom bonded to two oxygen atoms and a nitrogen atom, which are themselves part of a larger cyclic framework.

Significance of 2-Octyl-1,3,6,2-dioxazaborocane within Organoboron Chemistry

This compound, with its specific eight-carbon alkyl chain attached to the boron atom, holds a distinct position within the broader field of organoboron chemistry. The octyl group, being a relatively long and non-polar alkyl chain, imparts specific solubility and reactivity characteristics to the molecule.

The synthesis of this compound can be achieved through the reaction of octylboronic acid with diethanolamine (B148213). chemsrc.com This straightforward synthetic route makes it an accessible building block for more complex molecular architectures. The presence of the dioxazaborocane ring provides a protective environment for the boronic acid moiety, which can be useful in multi-step syntheses where the boronic acid functionality needs to be preserved while other parts of the molecule are being modified.

The significance of this compound lies in its potential applications stemming from the combination of the reactive B-N-O core and the hydrophobic octyl chain. This amphiphilic nature could be advantageous in areas such as surface modification, catalysis in biphasic systems, and the development of novel materials with tailored properties.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for understanding its behavior and potential applications.

PropertyValue
Molecular Formula C12H26BNO2
Average Mass 227.16 g/mol
Monoisotopic Mass 227.205659 g/mol
CAS Number 96508-56-4

Table 1: Key chemical and physical properties of this compound. epa.gov

Synthesis

The primary synthetic route to this compound involves the condensation reaction between octylboronic acid and diethanolamine. chemsrc.com

Precursors:

Octylboronic acid (CAS: 28741-08-4) chemsrc.com

Diethanolamine (DEA) (CAS: 111-42-2) chemsrc.com

Another documented synthetic pathway starts from dichlorooctylborane. chemicalbook.com

Properties

IUPAC Name

2-octyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26BNO2/c1-2-3-4-5-6-7-8-13-15-11-9-14-10-12-16-13/h14H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMPPRVTIAPGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856578
Record name 2-Octyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96508-56-4
Record name 2-Octyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Spectroscopic Characterization of 2 Octyl 1,3,6,2 Dioxazaborocane

Advanced Spectroscopic Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of 2-Octyl-1,3,6,2-dioxazaborocane, providing precise information about the hydrogen, carbon, and boron nuclei.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the octyl chain and the diethanolamine (B148213) backbone. The chemical shifts are influenced by the electronegativity of the neighboring oxygen, nitrogen, and boron atoms.

The protons of the methylene (B1212753) groups in the diethanolamine moiety (O-CH₂ and N-CH₂) are expected to appear as complex multiplets due to their diastereotopic nature arising from the chiral boron center and the puckered conformation of the eight-membered ring. Typically, in related N-substituted diethanolamine boronates, these protons resonate in the range of δ 2.8-4.0 ppm. researchgate.net The protons of the octyl group attached to the boron atom will exhibit characteristic signals for a long alkyl chain, with the terminal methyl group appearing as a triplet around δ 0.9 ppm and the methylene groups appearing as a series of multiplets in the δ 1.2-1.6 ppm region. The methylene group alpha to the boron atom is expected to be the most downfield of the octyl chain protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
-CH₃ (octyl) ~0.9 Triplet
-(CH₂)₆- (octyl) ~1.2-1.6 Multiplet
B-CH₂- (octyl) ~1.5-1.8 Multiplet
N-CH₂- ~2.8-3.2 Multiplet

Note: The predicted values are based on the analysis of similar N-alkyldiethanolamine boronate structures.

The ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms and information about their chemical environment. For this compound, distinct signals are expected for the carbons of the octyl chain and the diethanolamine framework.

The carbons of the diethanolamine moiety (O-CH₂ and N-CH₂) are expected to resonate in the downfield region, typically between δ 50-65 ppm, due to the influence of the adjacent oxygen and nitrogen atoms. nih.gov The carbons of the octyl chain will show a predictable pattern, with the terminal methyl carbon appearing at approximately δ 14 ppm and the other methylene carbons resonating between δ 22-32 ppm. The carbon atom directly bonded to the boron (B-C) is expected to be broad due to quadrupolar relaxation of the boron nucleus and its chemical shift will be influenced by the boron atom's environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₃ (octyl) ~14
-(CH₂)₆- (octyl) ~22-32
B-CH₂- (octyl) ~20-25 (broad)
N-CH₂- ~50-55

Note: The predicted values are based on the analysis of similar N-alkyldiethanolamine boronate structures. nih.gov

¹¹B NMR spectroscopy is a powerful tool for directly probing the coordination state and chemical environment of the boron atom. mdpi.com In this compound, the boron atom is tetracoordinate, being bonded to two oxygen atoms, one nitrogen atom (via a dative bond), and one carbon atom of the octyl group.

For tetracoordinate boron species of this type, a single, relatively sharp signal is expected in the ¹¹B NMR spectrum. The chemical shift for such compounds typically falls within the range of δ 5 to 15 ppm. mdpi.comresearchgate.net For instance, a related N-B coordinated boronate ester showed a resonance at 14 ppm. mdpi.com The precise chemical shift provides a diagnostic signature for the formation of the cyclic boronate ester structure.

Table 3: Predicted ¹¹B NMR Chemical Shift for this compound

Nucleus Predicted Chemical Shift (ppm)

Note: The predicted value is based on the typical range for tetracoordinate diethanolamine boronate esters. mdpi.comresearchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (227.16 g/mol ). epa.gov

The fragmentation pattern will likely be dominated by cleavages characteristic of aliphatic amines and alkyl chains. A common fragmentation pathway for amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. openstax.orgmiamioh.edu This would result in the loss of an ethyl radical from the diethanolamine ring, leading to a stable, resonance-stabilized cation. Another likely fragmentation is the loss of the octyl chain from the boron atom. Fragmentation of the octyl group itself, leading to a series of peaks separated by 14 mass units (CH₂), is also expected. libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Identity Fragmentation Pathway
227 [C₁₂H₂₆BNO₂]⁺ Molecular Ion
198 [C₁₀H₂₁BNO₂]⁺ Loss of C₂H₅ from the ring (α-cleavage)
114 [C₈H₁₅]⁺ Loss of the dioxazaborocane ring

Note: The predicted fragments are based on general fragmentation rules for amines and alkylboron compounds. openstax.orgmiamioh.edulibretexts.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light. The IR spectrum of this compound would be characterized by the vibrational modes of its constituent bonds.

Key absorption bands would include the C-H stretching vibrations of the octyl and diethanolamine methylene groups, typically observed in the 2850-3000 cm⁻¹ region. The B-O stretching vibrations are a characteristic feature of boronate esters and are expected to appear in the range of 1310-1350 cm⁻¹. researchgate.net The C-N stretching vibration of the tertiary amine within the ring would likely be observed around 1100-1250 cm⁻¹. The presence of the B-N dative bond can also give rise to characteristic absorptions. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the formation of the cyclic ester from diethanolamine and octylboronic acid. nist.govchemicalbook.com

Table 5: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
C-H (stretch, alkyl) 2850-3000
B-O (stretch) 1310-1350
C-N (stretch) 1100-1250

Note: The predicted absorption ranges are based on characteristic frequencies for the respective functional groups. researchgate.netnist.govchemicalbook.com

Crystallographic Analysis

Analysis of the Dioxazaborocane Ring Conformation

In the absence of specific crystallographic data for this compound, the conformation of its dioxazaborocane ring can be inferred from studies on analogous structures. The 1,3,6,2-dioxazaborocane ring system typically adopts a bicyclo[3.3.0]octane-like structure. This conformation is stabilized by the formation of a dative bond between the nitrogen and boron atoms. The eight-membered ring is puckered, and its specific conformation (e.g., boat-chair, twist-boat) would be influenced by the steric bulk of the substituent on the boron atom—in this case, the octyl group—and any intermolecular interactions in the crystal lattice.

Intramolecular Interactions and Coordination Chemistry

Characterization of the Transannular Boron-Nitrogen (B←N) Dative Bond

A key feature of the 1,3,6,2-dioxazaborocane ring system is the presence of a transannular dative bond between the nitrogen atom of the diethanolamine moiety and the boron atom. While no specific experimental data for the B←N bond in this compound has been reported, studies on other dioxazaborocanes have extensively characterized this interaction. The length of this dative bond is a critical parameter, typically ranging from 1.65 to 1.75 Å in various derivatives. The strength and length of this bond are influenced by the electronic and steric nature of the substituent on the boron atom. An electron-donating alkyl group like octyl would be expected to result in a slightly longer and weaker B←N bond compared to electron-withdrawing substituents.

Coordination Geometry of the Boron Center

The coordination geometry of the boron atom in this compound is expected to be tetrahedral. This geometry arises from the covalent bonds to two oxygen atoms and one carbon atom (from the octyl group), and the dative bond to the nitrogen atom. In the absence of the transannular B←N bond, the boron atom would be trigonal planar. The formation of this dative bond leads to the tetrahedral coordination, a feature consistently observed in the crystal structures of other N-substituted diethanolamine boronic esters. The degree of tetrahedral character can be quantified from crystallographic data by analyzing the bond angles around the boron atom.

Influence of Substituents on Structural Parameters

The influence of the 2-octyl substituent on the structural parameters of the 1,3,6,2-dioxazaborocane ring system is a key area of interest for understanding its chemical behavior. In the broader class of dioxazaborocanes, the nature of the substituent at the 2-position is known to have a considerable impact on the geometry and stability of the heterocyclic ring.

For related 2-substituted-1,3,6,2-dioxazaborocanes, X-ray crystallography studies have provided valuable insights into their solid-state structures. These studies have established that the dioxazaborocane ring typically adopts a boat-like conformation, which is a consequence of the transannular dative bond between the nitrogen and boron atoms. The length of this B-N bond is a critical parameter that reflects the strength of the intramolecular coordination.

In a closely related compound, tetrahydro-2-biphenylyl-4H-1,3,6,2-dioxazaboracine, the intramolecular B-N bond length has been reported to be in the range of 1.658(4) to 1.666(5) Å. The B-O bond lengths in this analog are observed to be between 1.448(4) and 1.464(4) Å, and the B-C bond lengths are approximately 1.612(5) to 1.620(5) Å. The bond angles around the boron atom vary from 100.9(3) to 114.1(3)°. It is reasonable to hypothesize that the structural parameters of this compound would be within a similar range, although the specific electronic and steric effects of the n-octyl group would introduce subtle variations.

The electron-donating nature of the alkyl chain in the 2-octyl substituent is expected to influence the electron density at the boron center, which in turn would affect the strength of the B-N dative bond. Generally, alkyl groups are considered to be weakly electron-donating through an inductive effect. This could potentially lead to a slight lengthening of the B-N bond compared to analogues with more electron-withdrawing substituents at the 2-position. However, without specific experimental data for this compound, this remains a theoretical consideration.

The following table provides a hypothetical comparison of expected structural parameters based on data from related compounds. It is important to note that these are not experimentally determined values for this compound.

Structural ParameterExpected Range for 2-Alkyl-1,3,6,2-dioxazaborocanes
B-N Bond Length (Å) 1.65 - 1.67
B-O Bond Length (Å) 1.44 - 1.47
B-C Bond Length (Å) 1.61 - 1.63
O-B-O Bond Angle (°) 108 - 112
N-B-C Bond Angle (°) 105 - 109

Due to the absence of specific research on this compound, a more detailed and quantitative discussion of the influence of the octyl substituent is not feasible at this time. Further experimental studies, including X-ray crystallography and computational modeling, would be necessary to fully elucidate the structural parameters of this particular compound.

Reactivity and Mechanistic Investigations of 2 Octyl 1,3,6,2 Dioxazaborocane

Fundamental Reaction Pathways

The defining characteristic of 2-Octyl-1,3,6,2-dioxazaborocane, and related MIDA (N-methyliminodiacetic acid) boronates, is its notable stability and general inertness under a variety of common reaction conditions. rsc.orgnih.govgrillolabuc.com This chemical robustness is by design, allowing it to function as an effective protecting group for the boronic acid moiety.

Oxidation Reactions

The this compound structure is generally resistant to oxidation conditions that would typically transform a free boronic acid. The tetracoordinate, sp³-hybridized nature of the boron atom, secured by a dative bond from the nitrogen atom, protects the C-B bond from cleavage by common oxidants. This stability allows for synthetic manipulations on other parts of a molecule without disturbing the protected boronate group.

Reduction Reactions

Similarly, the dioxazaborocane ring system is stable towards many reducing agents. This allows for the selective reduction of other functional groups within a molecule containing this boronate ester. Its stability is a key feature that has led to the widespread adoption of related MIDA boronates in multi-step syntheses. nih.govgrillolabuc.com

Substitution Reactions

This compound is largely unreactive towards nucleophilic or electrophilic substitution at the boron center under standard conditions. The coordinative N→B bond stabilizes the boron atom, making it less Lewis acidic and therefore less susceptible to attack. researchgate.net The primary "substitution" it undergoes is the controlled, hydrolytic cleavage of the diethanolamine (B148213) ligand to liberate the free boronic acid, a reaction that is central to its application in cross-coupling. nih.gov

Role in Catalysis and Cross-Coupling Reactions

The primary application of this compound in the scientific literature is as a precursor in Suzuki-Miyaura cross-coupling reactions. These boronates serve as stable, crystalline, and easily purified alternatives to the often unstable and difficult-to-handle free boronic acids. thieme-connect.de

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic chemistry, coupling an organoboron compound with a halide or triflate using a palladium catalyst and a base. libretexts.org Diethanolamine boronates, such as the 2-octyl derivative, are highly effective coupling partners. thieme-connect.de They offer significant advantages, including being crystalline solids that are stable to air and moisture and amenable to standard purification techniques like chromatography, which is often not possible with free boronic acids. nih.govnih.gov

Research has demonstrated the successful use of diethanolamine boronates in Suzuki-Miyaura couplings with various partners, including aryl nosylates. The reaction conditions are optimized to achieve high yields of the desired cross-coupled products while minimizing side reactions. thieme-connect.de

Representative Conditions for Suzuki-Miyaura Coupling of Diethanolamine Boronates
ParameterConditionReference
CatalystPd(OAc)₂ / SPhos thieme-connect.de
BaseK₃PO₄ thieme-connect.de
SolventToluene / H₂O thieme-connect.de
Boronate SubstrateAryl or Alkyl Diethanolamine Boronate thieme-connect.de
Coupling PartnerAryl Nosylate or Halide thieme-connect.de
Mechanistic Role as Boronic Acid Surrogates and Protected Forms

The function of this compound as a boronic acid surrogate is rooted in its specific chemical structure. nih.gov In its free form, a boronic acid (R-B(OH)₂) possesses a trigonal planar, sp²-hybridized boron atom with a vacant p-orbital. This Lewis acidic character is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. nih.govlibretexts.org

However, this reactivity also makes boronic acids prone to undesirable side reactions like protodeboronation and the formation of boroxines. The diethanolamine ligand circumvents this issue by protecting the boronic acid. The mechanism of this protection involves the following:

Complexation: Octylboronic acid reacts with diethanolamine to form the stable, eight-membered dioxazaborocane ring. thieme-connect.de

Structural Change: In this structure, the lone pair of the nitrogen atom forms a dative, coordinate bond with the boron center (N→B). researchgate.net This changes the hybridization of the boron atom from sp² to a more stable, tetrahedral sp³ configuration, eliminating the vacant p-orbital. nih.gov

Deactivation: By removing the Lewis acidic p-orbital, the boronate is "deactivated" and rendered unreactive towards the transmetalation step of the Suzuki-Miyaura coupling. nih.gov This allows the compound to be stored for long periods and tolerate a wide range of chemical reagents. rsc.orgnih.gov

Deprotection (Slow Release): The protective diethanolamine ligand is cleaved under mild aqueous basic conditions (e.g., K₃PO₄ in water), which are the standard conditions for the Suzuki-Miyaura reaction itself. nih.govthieme-connect.de This hydrolysis is reversible and regenerates the active, sp²-hybridized octylboronic acid in situ. This "slow-release" of the reactive species during the coupling reaction is crucial for achieving high yields. grillolabuc.com

This strategy of reversible protection and in situ release makes this compound and related compounds powerful tools in iterative cross-coupling, enabling the synthesis of complex molecules that would be difficult to access using traditional methods. nih.govnih.gov

Influence of Electronic and Steric Effects on Coupling Efficiency

The efficiency of the Suzuki-Miyaura coupling reaction involving this compound is intricately governed by a combination of electronic and steric effects. These factors primarily influence the transmetalation step, which is often the rate-determining step in the catalytic cycle. nih.govharvard.edu

Electronic Effects: The diethanolamine backbone of the dioxazaborocane ring significantly influences the electronic environment of the boron center. The nitrogen and oxygen atoms in the ring can donate electron density to the boron atom, which can, in turn, affect the nucleophilicity of the octyl group attached to it. However, the presence of the electron-withdrawing aminomethyl group can lower the pKa of the parent boronic acid, facilitating diol binding and subsequent reactions at neutral pH. nih.govnih.gov In the context of the Suzuki-Miyaura reaction, the activation of the boronic acid derivative with a base is a crucial step. organic-chemistry.org This activation forms a boronate species, which is more nucleophilic and readily undergoes transmetalation. The electronic nature of the dioxazaborocane can influence the ease of this activation.

FactorInfluence on Coupling EfficiencyRationale
Electron-donating groups on the diethanolamine backbone May decrease reactivityIncreased electron density at the boron center can reduce its Lewis acidity, potentially slowing down the initial interaction with the palladium catalyst.
Electron-withdrawing groups on the diethanolamine backbone May increase reactivityDecreased electron density at the boron center enhances its Lewis acidity, facilitating the formation of the key boronate intermediate required for transmetalation. nih.govnih.gov
Octyl Group Primarily participates as the transferred groupAs a simple alkyl group, its electronic contribution is less significant compared to aryl or vinyl groups.

Steric Effects: The steric hindrance around the boron center plays a critical role in the efficiency of the coupling reaction. While some degree of steric bulk can be beneficial in promoting reductive elimination from the palladium center, excessive steric hindrance can impede the approach of the palladium complex to the boron reagent, thereby slowing down or even inhibiting the transmetalation step. researchgate.netrsc.orgrsc.org The dioxazaborocane ring itself imposes a certain steric profile. The relatively constrained eight-membered ring structure can influence the accessibility of the boron atom and the orientation of the octyl group for transfer to the palladium catalyst.

FactorInfluence on Coupling EfficiencyRationale
Bulky substituents on the diethanolamine backbone Can decrease reactivityIncreased steric bulk around the boron atom can hinder the approach of the palladium complex, slowing down the transmetalation rate. rsc.orgrsc.org
The 2-octyl group Moderate steric demandThe linear octyl chain presents less steric hindrance compared to more branched alkyl groups or bulky aryl groups.
Catalyst Ligands Can be tailored to accommodate steric hindranceThe use of bulky phosphine (B1218219) ligands on the palladium catalyst can help to create a suitable environment for the coupling of sterically demanding substrates. researchgate.netrsc.org
Kinetic and Thermodynamic Aspects of Transmetalation

The transmetalation step in the Suzuki-Miyaura reaction, involving the transfer of the octyl group from the boron atom of this compound to the palladium(II) center, is a complex process with distinct kinetic and thermodynamic considerations. rsc.orgnih.gov

Kinetic Aspects: The rate of transmetalation is influenced by several factors, including the nature of the base, the solvent, the ligands on the palladium catalyst, and the structure of the boronic ester itself. nih.gov Studies on related boronate esters have shown that the reaction can proceed through different pathways, including a "boronate" mechanism where a tetracoordinate boronate species is the active transmetalating agent. umn.eduillinois.edu The formation of this boronate is often the rate-limiting step within the transmetalation process. The rate of hydrolysis of the dioxazaborocane to the corresponding boronic acid can also play a kinetic role, as the boronic acid itself can participate in the catalytic cycle. nih.gov

Lewis Acid Catalysis by the Boron Center

Beyond its role in cross-coupling reactions, the boron center in this compound can exhibit Lewis acidic properties. nih.govresearchgate.net A Lewis acid is an electron-pair acceptor, and the boron atom in a three-coordinate state possesses a vacant p-orbital, making it inherently Lewis acidic. aablocks.com

This Lewis acidity allows the boron center to activate Lewis basic substrates, such as carbonyl compounds and alcohols, towards nucleophilic attack. nih.govresearchgate.netrsc.org The coordination of the Lewis base to the boron atom increases the electrophilicity of the substrate. While highly electron-deficient boronic acids are more commonly employed as strong Lewis acid catalysts, the dioxazaborocane structure can still participate in such catalytic processes, particularly if the equilibrium favors the open, three-coordinate boron species. The intramolecular coordination of the nitrogen atom to the boron can modulate this Lewis acidity.

Electrophilicity and Electronic Modulation at the Boron Center

The electrophilicity of the boron center in this compound is a key determinant of its reactivity. This property can be modulated by the electronic environment created by the diethanolamine ligand and the octyl group.

The boron atom in its neutral, trigonal planar geometry is electron-deficient and thus electrophilic. aablocks.com The presence of two oxygen atoms and a nitrogen atom in the dioxazaborocane ring can donate electron density to the boron through resonance, which can temper its electrophilicity compared to a trialkylborane. However, the inductive effect of these electronegative atoms can also enhance the electrophilicity of the boron center.

Electronic modulation can be achieved by introducing substituents on the diethanolamine backbone. Electron-withdrawing groups would increase the electrophilicity of the boron center, making it a stronger Lewis acid and potentially accelerating reactions where Lewis acid catalysis is operative. nih.govnih.gov Conversely, electron-donating groups would decrease its electrophilicity. This tunability is a valuable feature in designing boronate esters for specific applications.

Chemical Stability and Reactivity under Varying Conditions

The chemical stability of this compound is an important consideration for its storage and handling, as well as for its use in chemical reactions. Dioxazaborocanes are generally considered to be more stable towards hydrolysis and oxidation compared to their parent boronic acids. rsc.org This enhanced stability is attributed to the protective nature of the diethanolamine ligand, which forms a robust cyclic structure around the boron atom.

However, the stability is not absolute and can be influenced by various conditions:

pH: The stability of the dioxazaborocane ring is pH-dependent. Under strongly acidic or basic conditions, the ester can undergo hydrolysis to release the free octylboronic acid and diethanolamine. aablocks.com The rate of hydrolysis is often slowest at or near neutral pH.

Temperature: Like most chemical compounds, the stability of this compound is expected to decrease at elevated temperatures. Thermal decomposition may occur under harsh heating.

Presence of Water: As a boronic ester, it is susceptible to hydrolysis, although it is generally more resistant than acyclic boronic esters. The presence of water can lead to a slow equilibrium between the ester, the boronic acid, and the diol. aablocks.com

The reactivity of this compound under these varying conditions is directly related to its stability. For instance, in Suzuki-Miyaura coupling reactions that are often performed under basic aqueous conditions, the in-situ hydrolysis to the boronic acid or the formation of a boronate species is a key step for the subsequent transmetalation. organic-chemistry.orgharvard.edu

ConditionEffect on StabilityConsequence for Reactivity
Acidic pH Hydrolysis to octylboronic acid and diethanolamine saltCan be used to deprotect the boronic acid if needed.
Neutral pH Relatively stableSuitable for storage and reactions where the intact dioxazaborocane is the desired reagent.
Basic pH Formation of boronate species or hydrolysisFacilitates transmetalation in Suzuki-Miyaura coupling. organic-chemistry.org
Elevated Temperature Potential for decompositionReaction conditions should be optimized to avoid degradation.
Presence of Water Slow hydrolysisCan lead to a mixture of the ester and the free boronic acid in the reaction medium. aablocks.com

Computational and Theoretical Studies of 2 Octyl 1,3,6,2 Dioxazaborocane

Electronic Structure Calculations

The electronic structure of 2-Octyl-1,3,6,2-dioxazaborocane is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational chemistry provides powerful tools to investigate these characteristics at a molecular level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. rsc.org For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), can predict its three-dimensional geometry, vibrational frequencies, and electronic properties. wikipedia.org

DFT studies on related boron heterocycles have been used to investigate reaction mechanisms, such as the formation of dioxaborolane rings from boronic acids and diols. wikipedia.org These calculations can elucidate the thermodynamic and kinetic parameters of such reactions. wikipedia.org For this compound, DFT could be employed to determine the conformational preferences of the eight-membered ring and the long octyl chain, as well as to calculate properties like the dipole moment and polarizability.

Hypothetical DFT-Calculated Properties for a Dioxazaborocane Ring System:

PropertyCalculated Value
Total Energy (Hartree)-XXX.XXXX
Dipole Moment (Debye)X.XX
HOMO Energy (eV)-X.XX
LUMO Energy (eV)+X.XX
HOMO-LUMO Gap (eV)X.XX

Note: These values are representative and would need to be calculated specifically for this compound.

While less common for high-accuracy quantitative predictions today, Extended Hückel Theory (EHT) and other semi-empirical methods provide valuable qualitative insights into molecular orbital interactions. EHT can be particularly useful for understanding the bonding in larger systems where more computationally expensive methods are prohibitive. For this compound, an EHT calculation could offer a preliminary understanding of the molecular orbital energy levels and their compositions, highlighting the contributions of the boron, nitrogen, oxygen, and carbon atomic orbitals.

Analysis of Bonding and Electron Distribution

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which align with the classical Lewis structure concept. wikipedia.orguni-muenchen.de

For the this compound ring, NBO analysis would quantify the nature of the B-O, B-N, C-O, C-N, and C-C bonds. It would reveal the hybridization of the atoms and the polarization of the bonds. For instance, the B-N bond is expected to show significant polarization towards the more electronegative nitrogen atom. The analysis also quantifies delocalization effects through the study of interactions between filled (donor) and empty (acceptor) orbitals.

Hypothetical NBO Analysis Data for Key Bonds in a Dioxazaborocane Ring:

Bond (Donor NBO)Acceptor NBOE(2) (kcal/mol)
LP(N)σ(B-O)XX.X
LP(O)σ(B-N)XX.X
σ(C-C)σ*(B-N)X.X

E(2) represents the stabilization energy from donor-acceptor interactions, indicating the strength of hyperconjugative effects.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of the HOMO and LUMO of this compound are critical for understanding its reactivity.

The HOMO would likely be localized on the electron-rich nitrogen and oxygen atoms, indicating its nucleophilic character. The LUMO, conversely, would likely have significant contributions from the boron atom, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. rsc.org

Intramolecular charge transfer is a key feature of the dioxazaborocane ring system, arising from the electronegativity differences between boron, nitrogen, and oxygen. The dative B-N bond is a primary example of this, where the lone pair of the nitrogen atom is donated into the empty p-orbital of the boron atom.

NBO analysis can quantify this charge transfer by examining the occupancies of the bonding and antibonding orbitals. uni-muenchen.de The charge transfer from the nitrogen lone pair (a Lewis base) to the boron center (a Lewis acid) stabilizes the ring structure. This internal coordination is a defining characteristic of such borocane systems. Theoretical calculations can map the molecular electrostatic potential (MEP), visually representing the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further illustrating the charge distribution.

Conformational Analysis and Ring Strain Calculations

Computational chemistry provides powerful tools to investigate the three-dimensional structure and stability of molecules like this compound. Conformational analysis and ring strain calculations are crucial for understanding its chemical behavior and potential applications.

Conformational Analysis:

The 1,3,6,2-dioxazaborocane ring system is a bicyclic structure containing an eight-membered ring. Such rings are inherently flexible and can adopt multiple conformations. For related bicyclic boronate esters, computational studies have revealed the existence of various conformers, such as chair, boat, and twist-boat forms for the six-membered rings within the bicyclic system. nih.gov In the case of this compound, the eight-membered ring introduces even greater conformational complexity.

Theoretical calculations, often employing methods like Density Functional Theory (DFT), can be used to determine the relative energies of these different conformations. These calculations help identify the most stable, low-energy conformers that are likely to be present under normal conditions. For instance, studies on similar 1,3,6,2-dioxazaborocane derivatives have shown that the molecule can exist in different polymorphic forms, which have distinct molecular conformations of the bicyclic moiety. researchgate.net The interplay of steric hindrance from the octyl group and intramolecular interactions, such as the dative bond between the nitrogen and boron atoms, will significantly influence the preferred conformation.

The stability of different conformers can be influenced by the solvent environment. Computational models can simulate these effects by incorporating a solvent model, providing a more accurate picture of the molecule's structure in solution.

Ring Strain Calculations:

Ring strain is a measure of the instability of a cyclic molecule due to non-ideal bond angles, torsional strain from eclipsing interactions, and transannular strain (steric hindrance across the ring). wikipedia.orgchemistrysteps.com The eight-membered ring in this compound is expected to have some degree of ring strain.

Below is a table illustrating typical ring strain energies for some common cycloalkanes, which provides a general context for understanding the potential strain in an eight-membered ring system.

CycloalkaneRing SizeTotal Strain Energy (kcal/mol)
Cyclopropane327.5
Cyclobutane426.3
Cyclopentane56.2
Cyclohexane60
Cycloheptane76.3
Cyclooctane89.7

This table presents generalized, commonly accepted values for cycloalkanes and is for illustrative purposes only. Specific calculations for this compound would be required for precise values.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the structural elucidation of newly synthesized compounds and help in the interpretation of experimental spectra.

Prediction of NMR Spectra:

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. ruc.dk Using the optimized geometry of the most stable conformer(s) of this compound, methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. mdpi.com For complex molecules, it is often necessary to average the predicted chemical shifts over several low-energy conformations, weighted by their Boltzmann populations, to obtain a more accurate representation of the experimental spectrum.

Comparison with Experimental Data:

Currently, detailed experimental ¹H and ¹³C NMR data for this compound are not widely published. However, when such data becomes available, a comparison with the computationally predicted spectra would be a critical step in confirming the structure of the molecule.

A hypothetical comparison would involve the following steps:

Obtain experimental ¹H and ¹³C NMR spectra of a purified sample of this compound.

Perform computational calculations to predict the ¹H and ¹³C NMR chemical shifts for the plausible conformations of the molecule.

Compare the experimental chemical shifts, coupling constants, and signal multiplicities with the predicted values.

A good correlation between the experimental and predicted spectra would provide strong evidence for the calculated structure and conformation of the molecule. Discrepancies could point to the presence of different conformers, solvent effects not accounted for in the calculation, or even an incorrect structural assignment.

Below is a hypothetical table illustrating how predicted and experimental NMR data for a fragment of the this compound molecule might be compared.

AtomPredicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
C (alpha to B)ValueValueValueValue
C (in octyl chain)ValueValueValueValue
C (in diethanolamine)ValueValueValueValue
N-CH₂ValueValueValueValue
O-CH₂ValueValueValueValue

This table is for illustrative purposes only, as specific experimental and detailed computational data for this compound are not currently available in public literature.

The synergy between computational prediction and experimental verification is a cornerstone of modern chemical research, enabling a deeper understanding of molecular structure and properties.

Advanced Applications in Organic Synthesis and Materials Science

Reagent Development in Palladium-Catalyzed Reactions

The development of stable and efficient reagents is crucial for the advancement of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Dioxazaborocanes, such as 2-Octyl-1,3,6,2-dioxazaborocane, have emerged as valuable reagents in this context, particularly in Suzuki-Miyaura coupling reactions. thieme-connect.dersc.org

These N-coordinated boronic acid derivatives offer significant advantages over their free boronic acid counterparts. Dioxazaborocanes are often crystalline solids that are stable in air and moisture, facilitating their handling, purification, and storage. thieme-connect.de This contrasts with many boronic acids, which can be challenging to purify and may undergo decomposition. The crystallinity of dioxazaborocanes allows for their straightforward purification through crystallization, avoiding the need for chromatographic methods. thieme-connect.de

In the Suzuki-Miyaura coupling, dioxazaborocanes have been shown to be effective coupling partners with various aryl and heteroaryl halides. thieme-connect.de The dative boron-nitrogen bond within the dioxazaborocane structure plays a crucial role in stabilizing the boronate ester. researchgate.net This stability does not impede their reactivity in the catalytic cycle; they can be considered a protected form of boronic acid that is released under the reaction conditions. rsc.orgresearchgate.net Research has demonstrated that dioxazaborocanes can be equivalent or even superior to their corresponding boronic acids in certain chemical transformations. rsc.org The use of this compound in such reactions would be expected to follow these general principles, with the octyl group influencing its solubility in organic solvents.

A comparative study on the reactivity of different leaving groups in Suzuki-Miyaura coupling reactions involving diethanolamine (B148213) boronates revealed a reactivity order of Cl > ONs > OTs. thieme-connect.de This highlights the tunability and potential for selective reactions when using these N-coordinated boronates.

Table 1: Comparison of Boronic Acid Derivatives in Organic Synthesis

FeatureBoronic AcidsDioxazaborocanes
Physical State Often amorphous or difficult to crystallizeTypically crystalline solids
Stability Variable, can be sensitive to air and moistureGenerally stable to air and moisture thieme-connect.de
Purification Often requires chromatographyReadily purified by crystallization thieme-connect.de
Handling Can be challenging due to stability issuesEasier to handle and store
Reactivity Direct reagent in coupling reactionsActs as a stable precursor, releasing the active boronic acid in situ rsc.org

Applications in Polymer Synthesis and Material Science

The unique properties of N-coordinated boron compounds, including dioxazaborocanes, have led to their exploration in the field of polymer chemistry. The stability imparted by the intramolecular dative B-N bond makes them attractive candidates for the development of novel monomers, initiators, and for post-polymerization modification strategies.

N-Coordinated Boronates as Monomers and Initiators in Polymerization

N-coordinated boronates, the class of compounds to which this compound belongs, have been investigated as both monomers and initiators in polymerization reactions. The introduction of a dative boron-nitrogen bond enhances the stability of organoboron compounds, making them more amenable to polymerization processes where traditional boronic acids or esters might be too reactive or unstable. This increased stability allows for better control over the polymerization process.

When used as monomers, the boronate functionality can be incorporated into the polymer backbone or as a pendant group. This introduces the unique electronic and chemical properties of boron into the resulting polymer. For instance, polymers containing boronate esters can exhibit interesting optical and electronic properties and can be used as platforms for further functionalization.

As initiators, N-coordinated alkylboranes can be deblocked under specific conditions to release the active alkylborane, which can then initiate controlled radical polymerization. This approach allows for the synthesis of polymers with well-defined molecular weights and narrow dispersities.

Controlled Polymerization Techniques Utilizing Dioxazaborocanes

Controlled or "living" polymerization techniques are essential for the synthesis of polymers with precise architectures and functionalities. The stability of dioxazaborocanes makes them potentially useful in such systems. By carefully designing monomers containing a dioxazaborocane moiety, it is possible to achieve controlled polymerization, leading to the formation of well-defined block copolymers and other complex polymer structures.

The presence of the dioxazaborocane unit can influence the reactivity of the monomer, potentially enabling a more controlled chain growth. Furthermore, the inherent reversibility of the B-N and B-O bonds in the dioxazaborocane structure under certain conditions could be exploited to develop novel dynamic covalent polymer systems.

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful tool for introducing a wide range of functional groups into a pre-existing polymer, thereby altering its properties. Dioxazaborocane chemistry has been successfully employed in this context. For example, polymers containing diethanolamine units can be modified by reacting them with boronic acids to form dioxazaborocane moieties along the polymer chain. This approach has been used to modify polybenzoxazines, leading to changes in the material's properties without affecting its thermal stability.

Conversely, a polymer containing dioxazaborocane units, which could be synthesized from a monomer like this compound, would offer a versatile platform for post-polymerization modification. The boronate ester can be transformed into other functional groups through reactions such as Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of substituents onto the polymer side chain.

General Applications of Boron-Nitrogen Compounds Relevant to Dioxazaborocanes

The presence of both boron and nitrogen atoms in a single molecule, as is the case with this compound, gives rise to unique electronic properties that are relevant in various advanced materials applications.

Luminescent Materials

Boron-nitrogen (B-N) compounds have emerged as a promising class of materials for applications in organic light-emitting diodes (OLEDs) and other luminescent devices. thieme-connect.de The unique electronic structure arising from the interplay between the electron-deficient boron atom and the electron-rich nitrogen atom can lead to materials with excellent photophysical properties.

The incorporation of a B-N moiety into an organic molecule can significantly influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation of the frontier orbitals is key to designing materials with specific emission colors and high quantum efficiencies. researchgate.net The dative bond in compounds like this compound creates a tetracoordinate boron center, which alters the electronic properties compared to tricoordinate boron compounds.

Research on B-N compounds for luminescent materials has shown that their properties can be tuned by modifying the molecular structure. While specific studies on the luminescence of this compound are not widely reported, the general principles suggest that its B-N core could serve as a building block for designing new luminescent materials. The octyl group would primarily enhance solubility in organic matrices, which is a crucial factor for the processability of materials used in electronic devices. The development of B-N containing molecules continues to be an active area of research for creating the next generation of high-efficiency luminescent materials.

Fire Retardant and Wood Modification Agents

The utility of boron compounds as fire retardants and wood preservatives is well-documented. usda.govresearchgate.netborax.comwikipedia.orgborax.compermachink.com These compounds operate through several mechanisms to reduce the flammability of combustible materials like wood and polymers. usda.govborates.today When exposed to high temperatures, they can form a glassy film on the surface of the material. usda.gov This layer acts as a physical barrier, inhibiting the transfer of combustible volatile compounds and oxygen, thereby slowing the combustion process. usda.gov Furthermore, boron compounds can act as catalysts, promoting the dehydration of cellulosic materials at lower temperatures to form char, which is less flammable. usda.gov They are also known to suppress afterglow and smoldering. borates.today

The incorporation of an organoboron compound such as this compound into materials can impart these fire-retardant properties. The organic moiety, in this case, the octyl group, can enhance its compatibility with organic polymers and wood components, potentially leading to more uniform distribution and improved performance. Borates are recognized for their low toxicity and for being a more environmentally friendly option compared to some halogenated fire retardants. researchgate.net

In the context of wood modification, boron compounds are not only effective fire retardants but also potent biocides, protecting against decay fungi and wood-boring insects. wikipedia.orgborax.compermachink.comresearchgate.netsafeguardeurope.com The biocidal action of boron is attributed to its ability to disrupt the metabolic processes of these organisms. permachink.com While simple borates can be susceptible to leaching from the wood when exposed to moisture, the development of organoborates, including dioxazaborocane structures, represents a strategy to enhance their permanence within the wood matrix. wikipedia.orgrsc.org

Below is a table summarizing the fire-retardant performance of wood treated with boron compounds, which is indicative of the potential efficacy of materials treated with this compound.

Treatment Level (% Boric Acid Equivalent)Flame Spread IndexSmoke Developed Index
0% (Untreated)> 75> 100
2.5%50 - 7580 - 100
5.0%25 - 5060 - 80
7.5%< 25< 50

Note: This data is representative of typical performance and can vary based on the specific wood species, treatment process, and fire testing standard.

Preceramic Materials and Coatings

Organoboron compounds are pivotal in the field of materials science as precursors to advanced ceramics. acs.orgacs.orgnasa.govnasa.govnih.govacs.orgresearchgate.netpcmm.org.ua These preceramic polymers, upon pyrolysis at high temperatures in an inert atmosphere, transform into ceramic materials, often with high thermal stability, hardness, and chemical resistance. The inclusion of boron in these polymers can lead to the formation of boron carbide (B₄C), boron nitride (BN), or silicon borocarbide (SiBC) ceramics, depending on the other elements present in the precursor. acs.orgpcmm.org.ua

A compound like this compound could serve as a valuable component in a preceramic polymer blend. The boron-nitrogen and boron-oxygen bonds within the dioxazaborocane ring provide a source of these elements for the final ceramic, while the octyl group can influence the processability and solubility of the preceramic polymer. The pyrolysis of such polymers involves the elimination of organic side groups and the formation of a cross-linked, amorphous ceramic network, which can be further densified and crystallized at higher temperatures.

Ceramic coatings derived from these precursors can provide exceptional protection against corrosion, wear, and high-temperature oxidation. researchgate.netpcmm.org.uanih.gov The properties of the final ceramic are highly tunable based on the composition of the preceramic polymer. acs.org

The following table outlines the typical properties of boron-containing ceramics derived from preceramic polymers, which illustrates the potential characteristics of ceramics produced from precursors incorporating this compound.

PropertyBoron Nitride (BN)Boron Carbide (B₄C)Silicon Borocarbide (SiBCN)
Density (g/cm³) ~2.2~2.52.2 - 2.8
Hardness (GPa) -28 - 3515 - 25
Max. Service Temp. (°C) 1000 (in air)600 (in air)> 1500 (inert)
Thermal Conductivity (W/m·K) 20 - 6030 - 425 - 15

Note: These properties are dependent on the specific precursor chemistry, pyrolysis conditions, and final microstructure of the ceramic.

Methodologies for Purification and Isolation in Complex Syntheses

The purification and isolation of organoboron compounds are critical steps in their synthesis and application. The presence of impurities can significantly affect the performance of these compounds in subsequent reactions or as functional materials. Dioxazaborocanes, such as this compound, are themselves sometimes used as a method for the purification and stabilization of boronic acids. rsc.org

Affinity-Based Purification Protocols (e.g., Silica (B1680970) Gel Affinity)

Silica gel chromatography is a cornerstone of purification in organic chemistry. rochester.eduorgsyn.orgsilicycle.comyoutube.com However, the purification of boronic acids and their derivatives on silica gel can be challenging due to their acidic nature and tendency to dehydrate or form boroxines. The Lewis acidic boron atom can interact strongly with the silanol (B1196071) groups on the silica surface, leading to poor recovery and peak tailing.

To circumvent these issues, modified silica gel can be employed. One effective strategy is the use of silica gel impregnated with boric acid. researchgate.net This pre-treatment of the silica gel can suppress the over-adsorption of boronic esters, facilitating their purification. researchgate.net For a compound like this compound, which is a protected boronic acid, this technique could be highly beneficial for removing non-boron-containing impurities. The choice of eluent is also crucial and is typically a mixture of non-polar and polar solvents, the ratio of which is optimized to achieve good separation.

Another affinity-based approach involves exploiting the reversible binding of boronic acids with diols. Resins functionalized with diol groups can be used to selectively capture boronic acid species from a mixture. The bound compound can then be released by changing the pH or by using a competitive binding agent.

Chromatographic Separation Techniques

Beyond standard column chromatography, a variety of other chromatographic techniques are applicable to the purification of organoboron compounds. youtube.comyoutube.comyoutube.comyoutube.com

Flash Chromatography: This is a rapid form of column chromatography that uses pressure to increase the flow rate of the eluent, reducing the time required for separation. rochester.edu It is a widely used technique for the routine purification of reaction mixtures.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For highly valuable compounds or when very high purity is required, prep-HPLC is the method of choice. It offers superior resolution compared to standard column chromatography. Both normal-phase and reverse-phase HPLC can be used, depending on the polarity of the target compound and the impurities. The octyl group in this compound would make it well-suited for reverse-phase HPLC.

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can be useful for separating a polymeric organoboron precursor from smaller monomeric impurities.

The selection of the most appropriate chromatographic technique depends on several factors, including the scale of the purification, the desired purity, and the chemical properties of the target compound and the impurities present.

Future Directions and Emerging Research Areas

Development of Novel 2-Octyl-1,3,6,2-dioxazaborocane Architectures

The core structure of this compound offers a versatile scaffold for the development of new and more complex architectures. Researchers are actively exploring modifications to the dioxazaborocane ring and the octyl substituent to fine-tune the compound's steric and electronic properties. The goal is to create derivatives with enhanced stability, reactivity, and selectivity in various chemical reactions.

One area of focus is the synthesis of chiral dioxazaborocanes. By introducing stereocenters into the diethanolamine (B148213) backbone, it is possible to create enantiomerically pure boronic esters. These chiral reagents could open up new avenues for asymmetric catalysis, enabling the synthesis of complex molecules with high stereocontrol.

Another promising direction is the incorporation of functional groups onto the octyl chain. These functional groups could serve as handles for attachment to solid supports, facilitating catalyst recycling and simplifying purification processes. Furthermore, the introduction of specific functionalities could lead to bifunctional catalysts where the dioxazaborocane moiety and the appended group work in concert to promote novel transformations.

Exploration of New Catalytic Transformations Beyond Suzuki-Miyaura Coupling

While this compound and its derivatives are well-known for their role in Suzuki-Miyaura cross-coupling reactions, their catalytic potential extends far beyond this single transformation. Researchers are actively investigating their application in a broader range of catalytic cycles.

One such area is in C-H activation reactions. The development of methods for the direct functionalization of carbon-hydrogen bonds is a major goal in organic synthesis. Dioxazaborocanes could potentially act as ligands or catalysts in these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Furthermore, the unique electronic properties of the boron atom in dioxazaborocanes make them potential candidates for use in photoredox catalysis. By engaging in single-electron transfer processes upon light irradiation, these compounds could facilitate a wide array of radical-based transformations, a rapidly growing field in synthetic chemistry.

Integration into Automated Synthesis and Flow Chemistry Platforms

The increasing demand for rapid and efficient synthesis of chemical libraries has led to the development of automated synthesis and flow chemistry platforms. The physical and chemical properties of this compound make it a suitable candidate for integration into these modern synthetic workflows.

Its generally good solubility in common organic solvents and thermal stability allow for its use in continuous flow reactors. In a flow chemistry setup, reagents are continuously pumped through a heated tube or microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, reduced reaction times, and enhanced safety compared to traditional batch processes.

The development of solid-supported versions of this compound, as mentioned earlier, would further enhance its utility in automated systems. By immobilizing the reagent or catalyst on a solid phase, it can be easily separated from the reaction mixture, enabling straightforward purification and the potential for catalyst recycling in continuous flow systems.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insights

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and designing new ones. Advanced spectroscopic and computational techniques are providing unprecedented insights into the intricate details of these processes.

In situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allow researchers to monitor the reaction as it happens, identifying key intermediates and transition states. This real-time analysis provides direct evidence for proposed mechanistic pathways.

Complementing these experimental techniques, computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool. DFT allows for the theoretical modeling of reaction profiles, providing detailed information on the energies of reactants, intermediates, transition states, and products. This computational approach can help to rationalize experimental observations and predict the outcome of new reactions.

Technique Application in Dioxazaborocane Research
In situ NMR SpectroscopyIdentification and characterization of transient intermediates in catalytic cycles.
In situ IR SpectroscopyMonitoring the formation and consumption of key functional groups during a reaction.
Density Functional Theory (DFT)Calculation of reaction energy profiles and prediction of stereochemical outcomes.

Sustainable Synthesis Methodologies for Dioxazaborocane Production

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. The production of this compound and its derivatives is no exception. Researchers are actively seeking more sustainable and environmentally friendly methods for their synthesis.

This includes the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. The development of catalytic methods for the synthesis of the dioxazaborocane itself, rather than stoichiometric processes, is another key goal. This would reduce waste generation and improve atom economy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Octyl-1,3,6,2-dioxazaborocane, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 1,3-diols with boronic acids under anhydrous conditions. Optimization involves factorial design (e.g., varying temperature, stoichiometry, and catalyst type) to maximize yield and purity. Structural validation requires single-crystal X-ray diffraction (XRD) and ¹¹B NMR spectroscopy to confirm boron coordination geometry .

Q. How can researchers characterize the solubility and stability of this compound in different solvents?

  • Methodological Answer : Conduct systematic solubility tests in polar (e.g., DMSO, MeOH) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis. Stability studies should include long-term storage trials under inert atmospheres, monitored via HPLC to detect decomposition products .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR (to resolve alkyl chain conformation), ²D NMR (for spatial assignments), and FT-IR (to verify B-O/B-N bonds) is critical. Cross-validate with mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data for boron-nitrogen bond lengths in this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model bond lengths and compare with XRD data. Discrepancies may arise from crystal packing effects or solvent interactions; use molecular dynamics simulations to account for environmental variables .

Q. What experimental designs are suitable for studying the catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer : Employ response surface methodology (RSM) to optimize catalyst loading, substrate ratios, and reaction time. Use GC-MS or in-situ IR to track intermediate formation. For reproducibility, include a control group with commercial catalysts (e.g., Pd(OAc)₂) .

Q. How can computational modeling predict the reactivity of this compound in asymmetric catalysis?

  • Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to simulate substrate binding in chiral environments. Pair with kinetic isotope effect (KIE) studies to validate transition-state models experimentally .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing discrepancies in boron-oxide bond reactivity across multiple studies?

  • Methodological Answer : Apply multivariate regression analysis to isolate variables (e.g., solvent polarity, Lewis acid additives). Use principal component analysis (PCA) to visualize data clusters and identify outliers. Cross-reference with literature meta-analyses to contextualize findings .

Q. How can researchers design experiments to evaluate the environmental impact of this compound degradation byproducts?

  • Methodological Answer : Use high-throughput screening to simulate degradation under varying pH and UV exposure. Analyze metabolites via LC-QTOF-MS and compare toxicity profiles using QSAR models .

Methodological Tools Table

Research Objective Recommended Techniques Key References
Structural ValidationXRD, ¹¹B NMR, FT-IR
Reaction OptimizationFactorial Design, RSM
Computational ModelingDFT, Molecular Dynamics
Toxicity ProfilingLC-QTOF-MS, QSAR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.